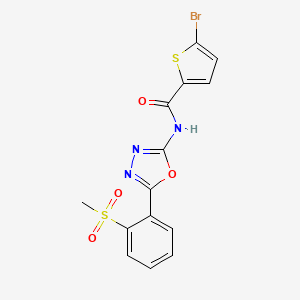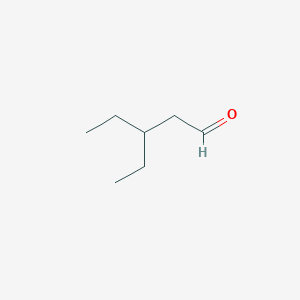
3-Ethylpentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylpentanal: is an organic compound with the molecular formula C7H14O . It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. The structure of this compound consists of a seven-carbon chain with an ethyl group attached to the third carbon and an aldehyde group at the terminal carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethylpentanal can be synthesized through several methods, including:
Oxidation of 3-Ethylpentanol: This method involves the oxidation of 3-Ethylpentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield this compound.
Hydroformylation of 2-Ethyl-1-butene: This process involves the hydroformylation of 2-Ethyl-1-butene using a rhodium catalyst in the presence of carbon monoxide and hydrogen gas to produce this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the hydroformylation process due to its efficiency and scalability. The reaction is carried out in a high-pressure reactor with a rhodium catalyst, and the product is purified through distillation.
化学反应分析
Types of Reactions: 3-Ethylpentanal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to 3-Ethylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-Ethylpentanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The aldehyde group in this compound can undergo nucleophilic addition reactions with reagents such as Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: 3-Ethylpentanoic acid
Reduction: 3-Ethylpentanol
Nucleophilic Addition: Secondary alcohols
科学研究应用
3-Ethylpentanal has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of other aldehydes and alcohols.
Biology: this compound is used in studies related to metabolic pathways and enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds and as a building block for drug development.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3-Ethylpentanal involves its reactivity as an aldehyde. The formyl group (-CHO) is highly reactive and can undergo various chemical transformations. In biological systems, aldehydes like this compound can participate in enzyme-catalyzed reactions, forming Schiff bases with amino groups in proteins and nucleic acids. This reactivity is crucial for its role in metabolic pathways and biochemical processes.
相似化合物的比较
Pentanal: A five-carbon aldehyde with similar reactivity but lacking the ethyl group.
Hexanal: A six-carbon aldehyde with similar properties but a longer carbon chain.
2-Ethylhexanal: An eight-carbon aldehyde with an ethyl group at the second carbon.
Comparison:
Uniqueness: 3-Ethylpentanal is unique due to the presence of the ethyl group at the third carbon, which influences its reactivity and physical properties. This structural feature differentiates it from other aldehydes like pentanal and hexanal.
Reactivity: The presence of the ethyl group can affect the steric and electronic properties of the molecule, potentially altering its reactivity in chemical reactions compared to similar aldehydes.
属性
IUPAC Name |
3-ethylpentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJLVHXVBWTMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)
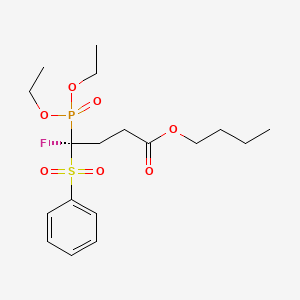
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B3009951.png)
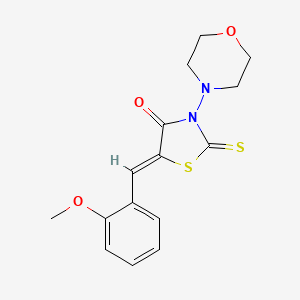
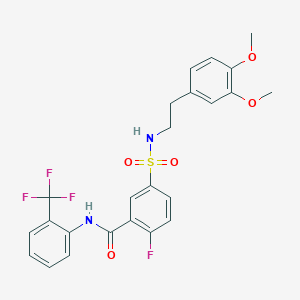
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)

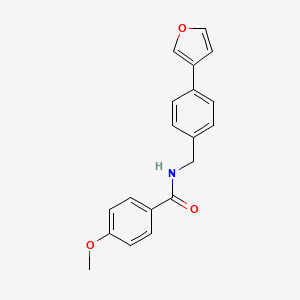
![3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3009960.png)
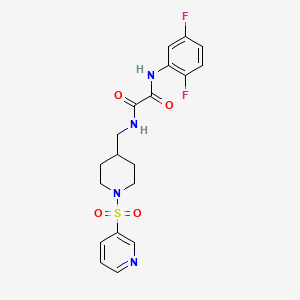
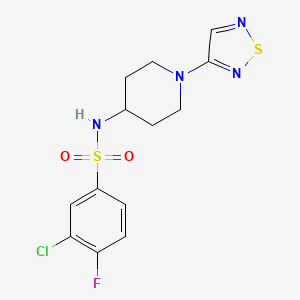
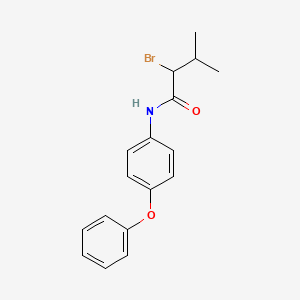
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3009967.png)
